- 1,6-Naphthyridin-5(6H)-one compounds as HPK1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Cas no 950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one)

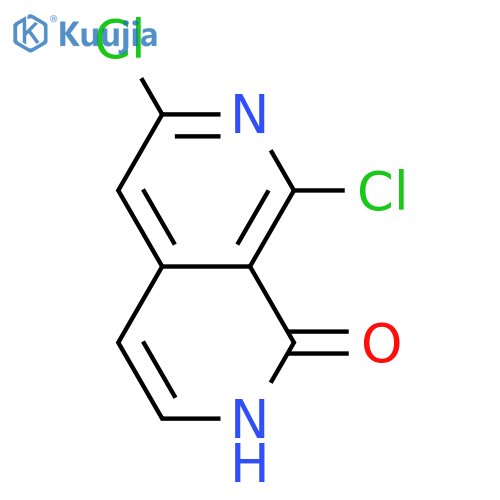

950746-21-1 structure

Produktname:6,8-dichloro-2H-2,7-naphthyridin-1-one

CAS-Nr.:950746-21-1

MF:C8H4Cl2N2O

MW:215.036159515381

MDL:MFCD17014633

CID:840225

PubChem ID:58093797

6,8-dichloro-2H-2,7-naphthyridin-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 6,8-Dichloro-2,7-naphthyridin-1-ol

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one

- 6,8-Dichloro-2,7-naphthyridine-1(2H)-one

- 2,7-Naphthyridin-1(2H)-one, 6,8-dichloro-

- UIVWSQSYQQDTRE-UHFFFAOYSA-N

- 6331AC

- FCH1351831

- AB0095153

- AX8227584

- 6,8-dichloro-2H-2,7-naphthyridin-1-one

- 6,8-Dichloro-2,7-naphthyridin-1(2H)-one (ACI)

- 6,8-Dichloro-1-hydroxy-2,7-naphthyridine

- DTXSID70728800

- SCHEMBL1050400

- AKOS016003574

- DB-359269

- 950746-21-1

- MFCD17014633

- AKOS023809141

- SY232906

-

- MDL: MFCD17014633

- Inchi: 1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)

- InChI-Schlüssel: UIVWSQSYQQDTRE-UHFFFAOYSA-N

- Lächelt: O=C1C2C(=CC(=NC=2Cl)Cl)C=CN1

Berechnete Eigenschaften

- Genaue Masse: 213.9700681g/mol

- Monoisotopenmasse: 213.9700681g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 257

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 42

- XLogP3: 2.2

Experimentelle Eigenschaften

- Dichte: 1.544

6,8-dichloro-2H-2,7-naphthyridin-1-one Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261-P305+P351+P338

- Lagerzustand:Inert atmosphere,2-8°C

6,8-dichloro-2H-2,7-naphthyridin-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140997-10g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 10g |

$*** | 2023-05-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-50mg |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 50mg |

449.0CNY | 2021-07-14 | |

| Alichem | A219007909-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 1g |

$712.80 | 2023-08-31 | |

| Alichem | A219007909-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 250mg |

$285.12 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GE631-200mg |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 200mg |

1123.0CNY | 2021-07-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-100mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 100mg |

¥842.40 | 2022-01-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D897989-1g |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 1g |

¥3,369.60 | 2022-01-11 | |

| Chemenu | CM140997-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 97% | 250mg |

$*** | 2023-05-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTLK0001-500MG |

6,8-dichloro-2H-2,7-naphthyridin-1-one |

950746-21-1 | 97% | 500MG |

¥ 2,046.00 | 2023-04-12 | |

| Fluorochem | 226260-250mg |

6,8-Dichloro-2,7-naphthyridin-1(2H)-one |

950746-21-1 | 95% | 250mg |

£143.00 | 2022-02-28 |

6,8-dichloro-2H-2,7-naphthyridin-1-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 8 h, 45 °C

1.2 Solvents: Water ; cooled; 10 min, rt

1.2 Solvents: Water ; cooled; 10 min, rt

Referenz

- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity, ACS Medicinal Chemistry Letters, 2019, 10(5), 737-742

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Referenz

- Compounds for treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Referenz

- Preparation of heterocycles for inhibiting wnt signal transduction, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 16 h, 45 °C

Referenz

- Compound used as RET kinase inhibitor for treating cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Referenz

- Preparation of substituted pyridopyrimidinamines as TAM kinase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Referenz

- Tumor biomarkers and use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C; 45 °C → rt

Referenz

- Compounds for treatment of fibrosis diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 90 min, rt → 60 °C

Referenz

- Process for preparing 1-halo-2,7-naphthyridine derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 60 °C; 1 h, rt

Referenz

- Naphthyridine compounds and compositions as kinase inhibitors and their preparation and use in the treatment of kinase-mediated diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C

Referenz

- Bicyclic heterocycles as anaphastic lymphoma kinase (ALK) inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Synthesis of fused heterocyclic DYRK1A inhibitors treating neurological disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 45 °C

Referenz

- Preparation of substituted naphthyridinamines, quinazolinamines and pyridopyrazinamines as WNT signaling inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, 45 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referenz

- Bicyclic heterocycles as ALK inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

6,8-dichloro-2H-2,7-naphthyridin-1-one Raw materials

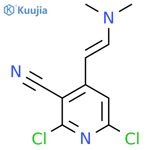

- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

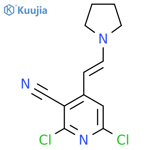

- 2,6-Dichloro-4-[(1E)-2-(1-pyrrolidinyl)ethenyl]-3-pyridinecarbonitrile

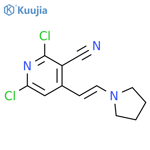

- 2,6-Dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile

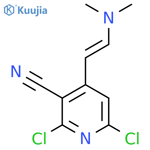

- 2,6-Dichloro-4-(2-(dimethylamino)vinyl)nicotinonitrile

6,8-dichloro-2H-2,7-naphthyridin-1-one Preparation Products

6,8-dichloro-2H-2,7-naphthyridin-1-one Verwandte Literatur

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

950746-21-1 (6,8-dichloro-2H-2,7-naphthyridin-1-one) Verwandte Produkte

- 2248285-27-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylate)

- 2171656-09-8(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanoylazetidine-2-carboxylic acid)

- 2248378-31-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-acetamidopyridine-4-carboxylate)

- 927996-82-5(1H-Indol-5-amine, 1-(ethylsulfonyl)-2,3-dihydro-)

- 1499550-16-1(1-(5-methylfuran-2-yl)cyclobutylmethanamine)

- 1428371-60-1(3-cyano-N-3-(furan-3-yl)-3-hydroxypropylbenzamide)

- 1805104-60-2(Ethyl 5-bromo-2-cyano-4-formylbenzoate)

- 2383809-36-5(1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene)

- 2138036-77-6(3-(Cyclobutylmethoxy)-4,4-dimethylcyclohexan-1-one)

- 13984-54-8(1,7-Dimethyl 4-acetylheptanedioate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:950746-21-1)6,8-dichloro-2H-2,7-naphthyridin-1-one

Reinheit:99%/99%

Menge:1g/5g

Preis ($):266.0/932.0